

# A Comparative Spectroscopic Guide to Chromous Sulfate and its Complexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chromous sulfate

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This guide provides a detailed comparison of the spectroscopic properties of **chromous sulfate** ( $\text{CrSO}_4$ ) and its hydrated complexes, benchmarked against other common transition metal sulfates like copper(II) sulfate and nickel(II) sulfate. The data presented is crucial for the characterization of chromium(II)-containing compounds, which are potent reducing agents with applications in organic synthesis and potentially in pharmacology.

## UV-Visible Spectroscopy

The electronic absorption spectrum of a transition metal complex provides valuable information about the d-orbital splitting and the coordination environment of the metal ion. In the case of the high-spin  $d^4$  Cr(II) ion in an octahedral field, a single spin-allowed transition,  ${}^5\text{E}_g \leftarrow {}^5\text{T}_{2g}$ , is expected. However, due to the Jahn-Teller effect, the excited state (and often the ground state) is split, leading to a broad and often structured absorption band.

Table 1: Comparison of UV-Visible Absorption Maxima ( $\lambda_{\text{max}}$ ) for Aqueous Solutions of Divalent Metal Sulfates

Compound	Formula	Chromophore	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Color of Solution
Chromous Sulfate Pentahydrate	CrSO <sub>4</sub> ·5H <sub>2</sub> O	[Cr(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	~720	~5	Blue
Nickel(II) Sulfate Hexahydrate	NiSO <sub>4</sub> ·6H <sub>2</sub> O	[Ni(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	395, 650, 725	5.13 (at 395 nm)	Green
Copper(II) Sulfate Pentahydrate	CuSO <sub>4</sub> ·5H <sub>2</sub> O	[Cu(H <sub>2</sub> O) <sub>6</sub> ] <sup>2+</sup>	~810	~12	Blue

Note: Molar absorptivity values can vary with conditions. The value for NiSO<sub>4</sub> is for the peak at 393 nm in a previous study[1].

Solutions of **chromous sulfate** are characteristically blue, resulting from a broad absorption in the red region of the visible spectrum.[2] This is in contrast to the green color of nickel(II) sulfate solutions, which exhibit multiple absorption bands.[1][3][4][5][6] Copper(II) sulfate solutions are also blue, but their absorption maximum is at a longer wavelength compared to **chromous sulfate**.[7]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups and understanding the coordination of ligands such as sulfate and water. The vibrational modes of the sulfate ion (SO<sub>4</sub><sup>2-</sup>) are particularly sensitive to its coordination environment. A free sulfate ion with tetrahedral symmetry (Td) has four fundamental vibrational modes, of which only two ( $\nu_3$  and  $\nu_4$ ) are IR active. When the sulfate ion coordinates to a metal center, its symmetry is lowered, leading to the splitting of degenerate modes and the appearance of IR-inactive modes ( $\nu_1$  and  $\nu_2$ ).

Table 2: Comparison of Key Infrared Absorption Bands (cm<sup>-1</sup>) for Solid Hydrated Metal Sulfates

Vibrational Mode	Assignment	Chromous Sulfate Pentahydrate (CrSO <sub>4</sub> ·5H <sub>2</sub> O) (Expected)	Copper(II) Sulfate Pentahydrate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)[8][9][10][11]
$\nu(\text{O-H})$	Water stretching	~3400-3000 (broad)	~3420 (broad)
$\delta(\text{H-O-H})$	Water bending	~1640	~1667
$\nu_3(\text{SO}_4)$	S-O antisymmetric stretch	~1100 (split)	1138, 1070
$\nu_1(\text{SO}_4)$	S-O symmetric stretch	~980	985
$\nu_4(\text{SO}_4)$	O-S-O antisymmetric bend	~610 (split)	618
$\nu_2(\text{SO}_4)$	O-S-O symmetric bend	~450	465
$\nu(\text{M-O})$	Metal-Oxygen stretch	~400-300	~400

The IR spectrum of **chromous sulfate** pentahydrate is expected to show broad bands corresponding to the stretching and bending modes of water molecules. The sulfate vibrational modes will likely be split due to coordination to the chromium(II) ion, indicating a lowering of symmetry from ideal tetrahedral. For comparison, the well-characterized spectrum of copper(II) sulfate pentahydrate shows distinct bands for coordinated water and split sulfate modes.[8][9][10][11]

## Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the high-spin d<sup>4</sup> chromium(II) ion. For a high-spin d<sup>4</sup> ion (S=2), the EPR spectrum is significantly influenced by zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels even in the absence of an external magnetic field.[12] This can make Cr(II) "EPR-silent" at conventional frequencies. However, high-field EPR can be used to probe these systems.

Table 3: EPR Parameters for Aqueous Chromium(II) Sulfate

Parameter	Symbol	Value
Spin	S	2
g-values	$g_{\perp}$ , $g_{\parallel}$	1.98(2)
Axial Zero-Field Splitting	D	-2.20(5) $\text{cm}^{-1}$
Rhombic Zero-Field Splitting	E	0.0(1) $\text{cm}^{-1}$

Data from high-field EPR spectroscopy of frozen aqueous solutions of chromium(II) sulfate.[\[13\]](#)

The EPR data for aqueous Cr(II) sulfate reveals a large negative D value, which is characteristic of a tetragonally elongated octahedral geometry due to the Jahn-Teller effect. The near-isotropic g-value close to the free-electron value ( $g \approx 2.0023$ ) is also consistent with a  $d^4$  ion in an orbital singlet ground state.

## Experimental Protocols

### Synthesis of Chromous Sulfate Pentahydrate ( $\text{CrSO}_4 \cdot 5\text{H}_2\text{O}$ )

This synthesis must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid oxidation of chromium(II) to chromium(III).

#### Method 1: Reduction of Chromium(III) Sulfate

- Prepare a solution of chromium(III) sulfate. Dissolve chromium(III) sulfate hydrate (e.g.,  $\text{Cr}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$ ) in deoxygenated water to create a concentrated solution.
- Add a reducing agent. Add zinc granules or powder to the chromium(III) sulfate solution. The solution will change color from green/violet to a clear blue, indicating the formation of Cr(II).  
[\[14\]](#)
- Filter the solution. Once the color change is complete, filter the solution through a sintered glass funnel (under inert atmosphere) to remove the excess zinc.

- Crystallize the product. Cool the blue filtrate in an ice bath to induce crystallization of the blue needles of  $\text{CrSO}_4 \cdot 5\text{H}_2\text{O}$ .
- Isolate and dry the crystals. Quickly filter the crystals, wash with a small amount of deoxygenated, ice-cold water, followed by ethanol and then ether. Dry the product under a stream of inert gas or in a vacuum desiccator.

#### Method 2: Reaction of Chromium Metal with Sulfuric Acid

- Prepare the acid solution. In a flask equipped with a gas inlet and an outlet bubbler, place a solution of dilute sulfuric acid (e.g., 2 M) and deoxygenate by bubbling an inert gas through it for at least 30 minutes.
- Add chromium metal. Add pure chromium metal powder or turnings to the deoxygenated sulfuric acid.<sup>[14]</sup>
- Heat the reaction mixture. Gently heat the mixture to facilitate the reaction. Hydrogen gas will be evolved, and the solution will turn blue.
- Filter and crystallize. Once the reaction is complete, filter the hot solution under an inert atmosphere to remove any unreacted chromium. Allow the filtrate to cool slowly to crystallize the **chromous sulfate** pentahydrate.
- Isolate and dry the product. Isolate and dry the crystals as described in Method 1.

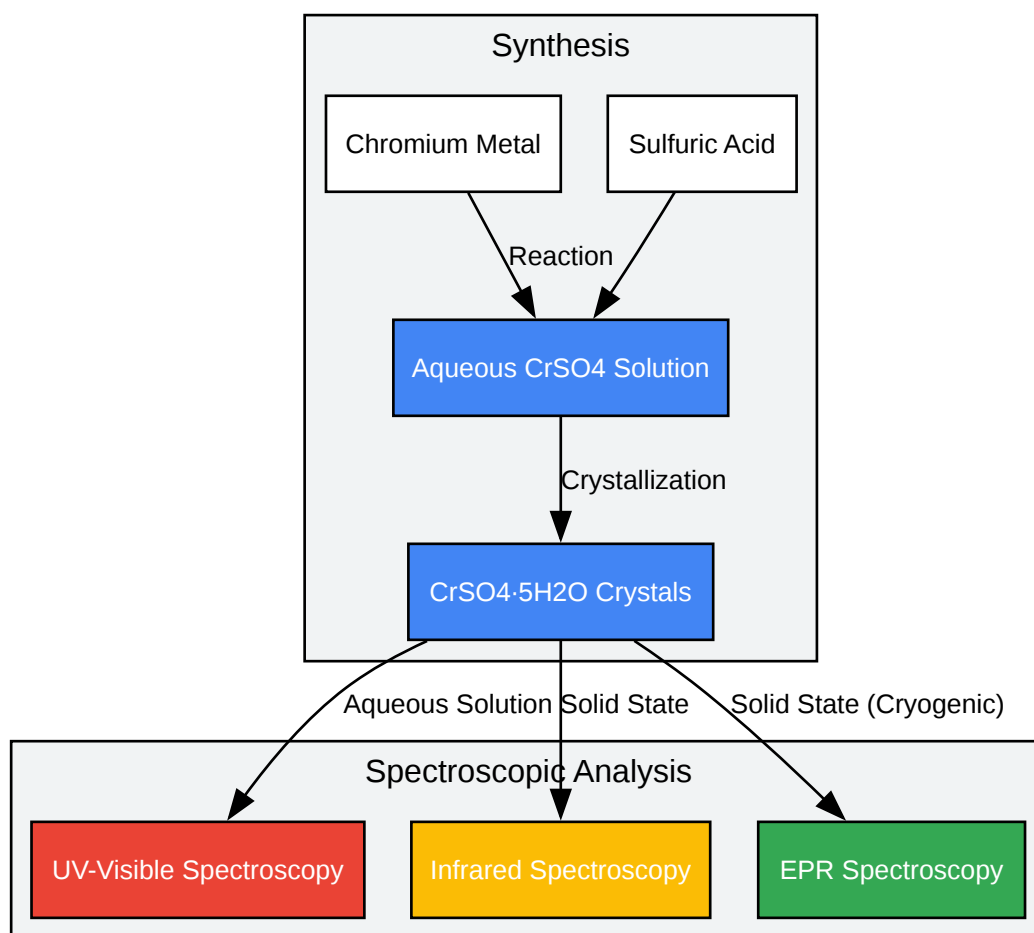
## Spectroscopic Characterization

- UV-Visible Spectroscopy: Prepare solutions of the metal sulfates in deoxygenated water (for  $\text{CrSO}_4$ ) or deionized water (for  $\text{NiSO}_4$  and  $\text{CuSO}_4$ ) of known concentrations. Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a range of 300-1000 nm.
- Infrared Spectroscopy: Obtain the IR spectra of the solid samples using the KBr pellet or attenuated total reflectance (ATR) method. Record the spectra over a range of 4000-400  $\text{cm}^{-1}$ .

- EPR Spectroscopy: EPR spectra of Cr(II) complexes are best obtained at cryogenic temperatures (e.g., liquid helium temperature) using a high-frequency EPR spectrometer due to the large zero-field splitting. The solid sample is placed in a quartz EPR tube under an inert atmosphere.

## Visualizations

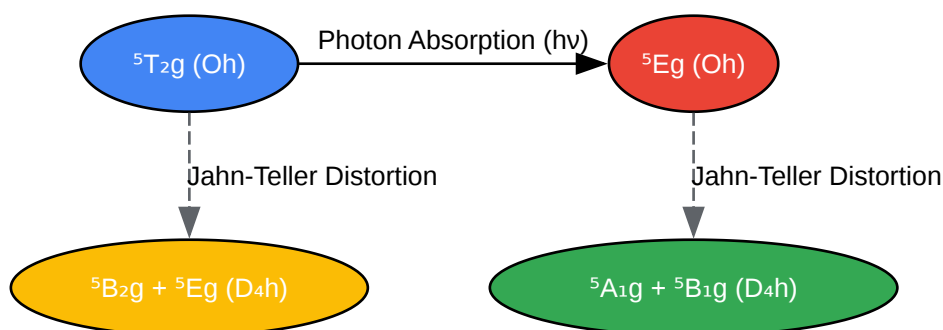
### Logical Relationship for Spectroscopic Characterization



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Caption: Workflow for the synthesis and spectroscopic analysis of **chromous sulfate**.

## Signaling Pathway for Jahn-Teller Distortion and d-d Transition



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Caption: Energy level splitting in a d<sup>4</sup> ion due to Jahn-Teller distortion.

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### Contact

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